

Tetrabutylurea as a solvent for organic synthesis reactions.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrabutylurea**

Cat. No.: **B1198226**

[Get Quote](#)

Tetrabutylurea: A Versatile Solvent for Organic Synthesis

Introduction

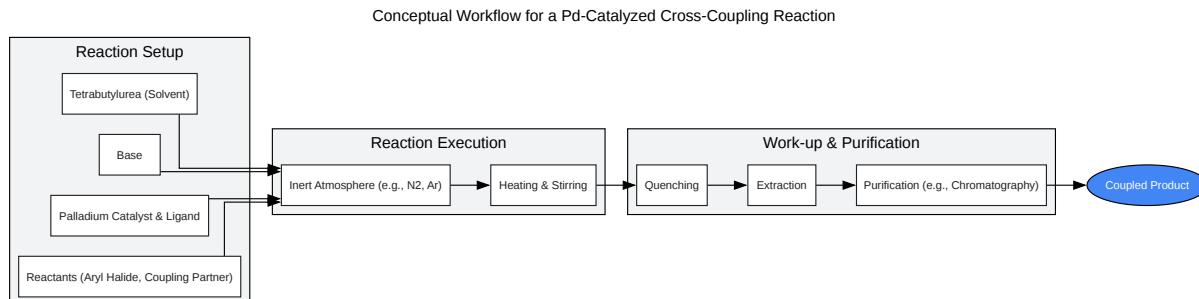
Tetrabutylurea (TBU), a colorless to light yellow liquid, is emerging as a promising polar aprotic solvent for a variety of applications in organic synthesis and industrial processes. Its unique combination of physical and chemical properties, including a high boiling point, low melting point, and good thermal stability, makes it an attractive alternative to more conventional solvents. This document provides an overview of the properties of **tetrabutylurea** and explores its potential applications in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions.

Physicochemical Properties of Tetrabutylurea

Tetrabutylurea is characterized by its four butyl groups attached to a central urea moiety, which contribute to its distinct solubility profile. It is soluble in a range of organic solvents while exhibiting low solubility in water.^[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **Tetrabutylurea**

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₃₆ N ₂ O	[2]
Molecular Weight	284.48 g/mol	[3]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	163 °C / 12 mmHg	[3]
Melting Point	-60 °C	[3]
Density	0.8828 g/cm ³	[3]
Flash Point	93 °C	[3]
Refractive Index	1.4520-1.4560	[3]


Applications in Organic Synthesis

Tetrabutylurea's properties as a polar aprotic solvent make it suitable for various chemical reactions and processes, particularly in organic synthesis and catalysis.[1][3] Its high solubility for a wide range of organic compounds facilitates reaction processes.[3] While specific detailed protocols for its use in prominent cross-coupling reactions are not widely documented in publicly available literature, its general characteristics suggest potential utility in such transformations.

Tetrabutylurea is also utilized as a solvent in the production of hydrogen peroxide by the anthraquinone process, where it has shown advantages over conventional solvents like trioctyl phosphate.[2][4] Furthermore, it can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[3]

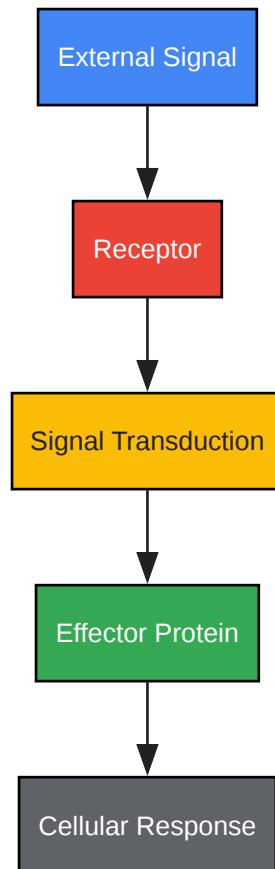
Logical Workflow for Solvent Application in a Generic Palladium-Catalyzed Cross-Coupling Reaction

The following diagram illustrates a general workflow for employing a solvent such as **tetrabutylurea** in a palladium-catalyzed cross-coupling reaction. This workflow is a conceptual representation and would require specific experimental validation for each reaction type.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for a generic palladium-catalyzed cross-coupling reaction.

Application Notes and Protocols


Despite extensive searches of scientific literature, specific, detailed experimental protocols and quantitative data for the use of **tetrabutylurea** as a solvent in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions could not be located. The available information highlights its general suitability as a solvent for organic synthesis but lacks the specific examples required to generate detailed application notes and protocols for these widely used transformations.

Researchers interested in exploring the utility of **tetrabutylurea** for these reactions would need to undertake systematic experimental studies to determine optimal conditions, including catalyst systems, bases, temperatures, and reaction times. Such studies would be crucial in establishing **tetrabutylurea** as a viable and potentially advantageous solvent for this important class of reactions.

Signaling Pathway Diagram (Generic)

For illustrative purposes, a generic signaling pathway diagram is presented below. This type of diagram is typically used to represent molecular interactions within a biological context. In a chemical context, a similar graphical representation could be used to depict reaction mechanisms.

Generic Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4559-86-8: Tetrabutylurea | CymitQuimica [cymitquimica.com]

- 2. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 3. Tetrabutyl Urea Supplier | 4559-86-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Tetrabutylurea as a solvent for organic synthesis reactions.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198226#tetrabutylurea-as-a-solvent-for-organic-synthesis-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com